6-(4-Fluorophenyl)-3-((4-nitrobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine
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Overview
Description
6-(4-Fluorophenyl)-3-((4-nitrobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine is a complex organic compound that belongs to the class of triazolopyridazines. This compound is characterized by its unique structure, which includes a fluorophenyl group, a nitrobenzylthio group, and a triazolopyridazine core. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Fluorophenyl)-3-((4-nitrobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Triazolopyridazine Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with pyridazine precursors under acidic or basic conditions.
Introduction of the Fluorophenyl Group: This step often involves a nucleophilic substitution reaction where a fluorophenyl halide reacts with the triazolopyridazine intermediate.
Attachment of the Nitrobenzylthio Group: This is usually done through a thiolation reaction, where a nitrobenzyl halide reacts with a thiol derivative of the triazolopyridazine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(4-Fluorophenyl)-3-((4-nitrobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon, or sodium borohydride, are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid or nitric acid.
Major Products
Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine derivative.
Reduction: Formation of an amino derivative from the nitro group.
Substitution: Introduction of various substituents on the fluorophenyl ring.
Scientific Research Applications
6-(4-Fluorophenyl)-3-((4-nitrobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 6-(4-Fluorophenyl)-3-((4-nitrobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces, leading to changes in cell signaling pathways.
DNA/RNA: Intercalation into DNA or RNA, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
6-(4-Chlorophenyl)-3-((4-nitrobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.
6-(4-Methylphenyl)-3-((4-nitrobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine: Similar structure but with a methylphenyl group instead of a fluorophenyl group.
Uniqueness
The presence of the fluorophenyl group in 6-(4-Fluorophenyl)-3-((4-nitrobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets, making it distinct from its analogs.
Properties
IUPAC Name |
6-(4-fluorophenyl)-3-[(4-nitrophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12FN5O2S/c19-14-5-3-13(4-6-14)16-9-10-17-20-21-18(23(17)22-16)27-11-12-1-7-15(8-2-12)24(25)26/h1-10H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBLHPTLTXCTRJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NN=C3N2N=C(C=C3)C4=CC=C(C=C4)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12FN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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